Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Lipophilicity XLogP3 SAR

This ortho-butoxy phenyl succinimide-piperazine compound (CAS 857494-06-5) is a differentiated intermediate for α1A-adrenergic and histamine H3 receptor modulation research. Its ortho steric and H-bond acceptor profile contrasts with para-alkoxy analogs, enabling head-to-head SAR comparisons. Suitable for cell-permeable CNS probes and isoform-specific NADPH-oxidase inhibitor design. Supply includes ≥95% purity reference standard for analytical method development (HPLC, LC-MS). Inquire for bulk/research quantities.

Molecular Formula C21H29N3O5
Molecular Weight 403.479
CAS No. 857494-06-5
Cat. No. B2946520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
CAS857494-06-5
Molecular FormulaC21H29N3O5
Molecular Weight403.479
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC
InChIInChI=1S/C21H29N3O5/c1-3-5-14-29-18-9-7-6-8-16(18)24-19(25)15-17(20(24)26)22-10-12-23(13-11-22)21(27)28-4-2/h6-9,17H,3-5,10-15H2,1-2H3
InChIKeyNFLCRXQAYJNEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Structural and Physicochemical Baseline


Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 857494-06-5) belongs to the class of N-aryl-2,5-dioxopyrrolidinyl-piperazine-1-carboxylate derivatives. It features a 2,5-dioxopyrrolidine (succinimide) core substituted at the N1-position with a 2-butoxy-phenyl group and at the C3-position with an N-ethylcarboxylate-piperazine moiety. The molecular formula is C21H29N3O5 with a molecular weight of 403.5 g/mol . This compound is part of a broader series of N-phenylpyrrolidine-2,5-dione piperazine hybrids that have been explored in patents for diverse pharmacological activities including α1A-adrenergic activity, histamine H3 receptor modulation, and NADPH-oxidase inhibition [1].

Why Generic Substitution Fails for Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Ortho-Butoxy vs. Para-Alkoxy and Other Phenyl Modifications


Within the N-aryl-2,5-dioxopyrrolidinyl-piperazine-1-carboxylate series, the specific substitution pattern on the N-phenyl ring critically determines both physicochemical and pharmacological properties. The target compound bears a 2-butoxy (ortho-butoxy) substituent—a combination of ortho regiochemistry and a four-carbon alkoxy chain—in contrast to the more common para-alkoxy analogs (e.g., para-hexyloxy, para-methoxy) and ortho-alkyl or meta-halogen variants [1]. Even minor changes in the alkoxy chain length or substitution position have been shown to alter lipophilicity (XLogP3), hydrogen bond acceptor count, and steric profile in closely related dioxopyrrolidine-piperazine compounds . These variations directly impact target binding, solubility, membrane permeability, and metabolic stability, meaning that analogs cannot be freely interchanged in assays without introducing uncontrolled variables [1].

Product-Specific Quantitative Evidence Guide for Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


Ortho-Butoxy Substitution Confers an Intermediate Lipophilicity Profile vs. Para-Methoxy (Shorter) and Para-Hexyloxy (Longer) Analogs

The target compound is predicted to exhibit an XLogP3 value between the para-methoxy analog (estimated ~1.5–2.0) and the para-hexyloxy analog (XLogP3 = 3.2) [1], based on the intermediate four-carbon alkoxy chain. The ortho-butoxy group introduces a distinct steric and electronic microenvironment compared to para-substituted analogs, which can alter binding pocket complementarity in target-based assays . The estimated XLogP3 for the target compound is approximately 2.5–2.8, falling within the optimal range (1–3) for balancing membrane permeability and aqueous solubility according to Lipinski's rule of five [1].

Lipophilicity XLogP3 SAR Alkoxy chain length Drug-likeness

Molecular Weight Advantage: Target Compound (403.5 Da) vs. Heavier Hexyloxy Analog (431.5 Da) and Naphthyl Analog (~409 Da)

The molecular weight of the target compound (403.5 Da) is lower than that of its direct para-hexyloxy analog (431.5 Da) [1] and comparable to the para-bromo analog (410.3 Da) . Reducing molecular weight below 500 Da—and ideally below 400–450 Da—is a well-established strategy to enhance passive permeability and oral bioavailability potential [2]. The target compound achieves a lower MW primarily due to the four-carbon butoxy chain versus six-carbon hexyloxy, while retaining a comparable number of hydrogen bond acceptors and rotatable bonds.

Molecular weight Drug-likeness Rule of Five Permeability Bioavailability potential

Hydrogen Bond Acceptor Count Parity (6 Acceptors) Maintains Drug-Likeness While Ortho-Butoxy Provides Unique Steric Shielding

Both the target compound and the para-hexyloxy analog possess six hydrogen bond acceptors (four carbonyl oxygens, one piperazine nitrogen, one ether oxygen) [1]. However, the ortho positioning of the butoxy group on the phenyl ring introduces a steric 'shielding' effect not present in para-substituted analogs . Ortho substitution restricts rotation around the N-aryl bond, potentially pre-organizing the molecule into a bioactive conformation and altering the presentation of the succinimide ring to biological targets. This steric constraint can translate into enhanced binding selectivity for targets with narrow, orthogonally oriented binding pockets .

Hydrogen bond acceptors Steric effects Ortho substitution Binding specificity Drug design

Best Research and Industrial Application Scenarios for Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate


SAR Exploration of α1A-Adrenoceptor or Histamine H3 Receptor Ligands Requiring Ortho-Alkoxy Pharmacophores

Given the structural homology to patented arylpiperazine derivatives with α1A-adrenergic [1] and histamine H3 receptor activity [2], this compound can serve as a key intermediate for exploring the contribution of ortho-butoxy substitution to receptor subtype selectivity. Its intermediate lipophilicity and ortho steric profile differentiate it from para-substituted series members, enabling head-to-head SAR comparisons.

Permeability-Optimized Probe Design for CNS or Intracellular Target Engagement

With an estimated XLogP3 (~2.5–2.8) and molecular weight (403.5 Da) within favorable ranges for passive membrane permeability [3], this compound is a suitable starting scaffold for designing cell-permeable probes targeting intracellular enzymes or CNS receptors, where excessive lipophilicity (e.g., hexyloxy analog, XLogP3 = 3.2) may cause non-specific membrane accumulation.

Biochemical Probe Development for NADPH Oxidase (Nox) Isoform Profiling

Piperazine derivatives structurally related to the target compound have been described as NADPH-oxidase inhibitors [4]. The ortho-butoxy substitution, with its unique hydrogen bond acceptor presentation and steric constraints, may confer differential Nox isoform selectivity compared to para-alkoxy or halogen-substituted phenyl analogs, making it valuable for isoform-specific chemical probe development.

Quality Control Reference Standard for Ortho-Alkoxy Succinimide-Piperazine Conjugate Synthesis

The compound's defined purity specification (typically 95% per BenchChem) and well-characterized structural features via InChI Key (NFLCRXQAYJNEIP-UHFFFAOYSA-N) make it suitable as a reference standard for analytical method development (HPLC, LC-MS) in quality control workflows for related synthetic intermediates and final compounds in medicinal chemistry programs.

Quote Request

Request a Quote for Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.